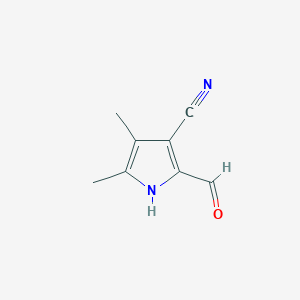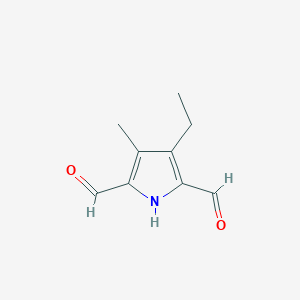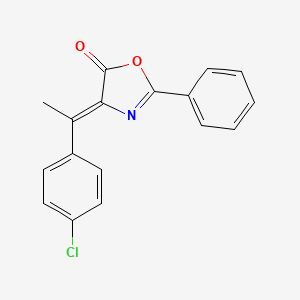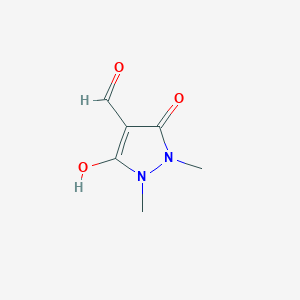
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O It is a derivative of pyrrole, characterized by the presence of formyl, dimethyl, and carbonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate pyrrole derivatives with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrrole ring using a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a carboxylate group instead of a carbonitrile group.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with different positioning of the formyl and dimethyl groups.
Uniqueness
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both formyl and carbonitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-6(2)10-8(4-11)7(5)3-9/h4,10H,1-2H3 |
Clave InChI |
HDEIPRYXYOVSDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C#N)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)





![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)


![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
